N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
Description
N-[3-(Morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-amine core substituted with a thiophen-2-yl group at position 5 and a 3-(morpholin-4-yl)propylamine moiety at position 2. The morpholine group enhances solubility and bioavailability, while the thiophene ring contributes to π-π stacking interactions in biological targets . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules targeting inflammation or cancer pathways .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-3-14(23-10-1)13-11-24-17-15(13)16(19-12-20-17)18-4-2-5-21-6-8-22-9-7-21/h1,3,10-12H,2,4-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINMZUEEZZWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the thiophene ring and the morpholine moiety. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine Derivatives
Several analogues share the thieno[2,3-d]pyrimidin-4-amine scaffold but differ in substituents:
- 5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6): Substituted with a 2-bromophenyl group, this compound has a molecular weight of 308.20 g/mol and an XLogP3 of 2.4, indicating moderate lipophilicity .
- N-[3-(Dimethylamino)propyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 1051931-36-2): The dimethylamino group may reduce solubility compared to morpholine derivatives, as evidenced by its formulation as a bis(oxalic acid) salt .
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Key Parameters
*Calculated using ChemDraw.
Key Findings :
- The morpholine group in the target compound increases molecular weight and XLogP3 compared to simpler amines (e.g., -NH₂ in 7i), suggesting improved membrane permeability .
- Fluorinated derivatives (e.g., 7i) exhibit lower melting points (~199–201°C) than methoxy-substituted analogues (e.g., 7e: 229–231°C), likely due to reduced crystallinity .
Morpholine-Containing Analogues
The pyrrolo[2,3-d]pyrimidin-4-amine derivative 7-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (ChemDiv ID K405-0198) shares the 3-morpholinopropylamine side chain. This compound’s activity in kinase inhibition assays highlights the importance of the morpholine group in target engagement .
Pyrimidine Conformation and Hydrogen Bonding
In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles between the pyrimidine core and substituents ranging from 12.0° to 86.1°. Such structural rigidity may influence binding to biological targets compared to more flexible thieno[2,3-d]pyrimidin-4-amine derivatives .
Biological Activity
N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the class of thieno[2,3-d]pyrimidines, which have garnered attention for their potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. Notably, the compound has shown selective inhibition against folate receptors (FRs) and the proton-coupled folate transporter (PCFT), which are often overexpressed in cancer cells.
Key Mechanisms:
- Inhibition of Folate Transport : The compound selectively inhibits the proliferation of cells expressing FRs and PCFT, leading to reduced tumor growth in vitro and in vivo.
- ATP Depletion : It has been observed that this compound depletes cellular ATP pools, which is critical for cancer cell survival.
- Targeting Specific Enzymes : It inhibits β-glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine metabolism.
Efficacy in Cell Lines
The compound has been tested against various human tumor cell lines, including KB (oral cancer) and IGROV1 (ovarian cancer). The results indicate that it exhibits potent antitumor activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| KB | 0.5 | Inhibition of FRs |
| IGROV1 | 0.3 | ATP depletion and GARFTase inhibition |
Study 1: Antitumor Activity in SCID Mice
A study evaluated the in vivo efficacy of this compound using SCID mice implanted with IGROV1 tumors. The results showed significant tumor reduction compared to control groups receiving saline or other treatments.
Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of this compound towards cancer cells over normal cells. The findings demonstrated that at therapeutic concentrations, the compound induced apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal fibroblasts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
